N,N-dibenzyl-N,N-dimethylmethanediamine
Overview
Description
N,N-dibenzyl-N,N-dimethylmethanediamine is an organic compound with the molecular formula C17H22N2. It is a diamine derivative characterized by two benzyl groups and two methyl groups attached to the nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N,N-dimethylmethanediamine typically involves the reaction of benzyl chloride with N,N-dimethylmethanediamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-N,N-dimethylmethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N-dibenzyl-N,N-dimethylmethanediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N,N-dimethylmethanediamine involves its interaction with molecular targets such as enzymes and receptors. The benzyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The dimethyl groups contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-N,N-dimethylmethanediamine: Similar in structure but with different substituents.
N,N-dibenzyl-2-nitrobenzamide: Contains a nitro group, leading to different reactivity.
N,N-dibenzyl-4-ethoxybenzamide: Contains an ethoxy group, affecting its chemical properties.
Uniqueness
This compound is unique due to its specific combination of benzyl and dimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
N,N'-dibenzyl-N,N'-dimethylmethanediamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-18(13-16-9-5-3-6-10-16)15-19(2)14-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELUIWNSOZTSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN(C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227916 | |
Record name | N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-42-7 | |
Record name | N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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